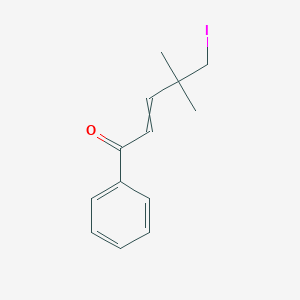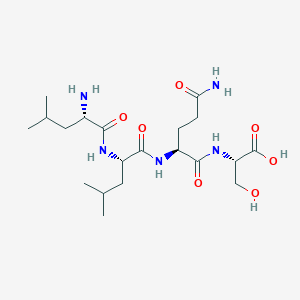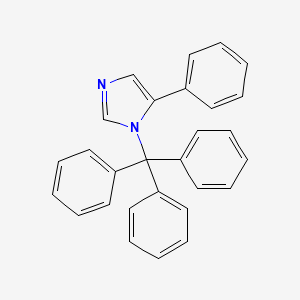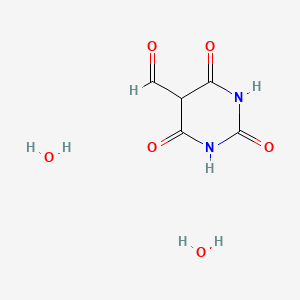![molecular formula C44H29N B14226187 N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine CAS No. 536761-34-9](/img/structure/B14226187.png)
N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine consists of a perylene core with two biphenyl groups attached to the nitrogen atoms, which enhances its stability and electronic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.
Attachment to Perylene Core: The biphenyl groups are then attached to the perylene core through a nucleophilic substitution reaction. This involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with the biphenyl amine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Biphenyl Groups: Large-scale Suzuki coupling reactions are carried out in industrial reactors.
Efficient Attachment to Perylene Core: The attachment process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The biphenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
科学研究应用
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems due to its fluorescent properties, which make it useful as a fluorescent probe.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transport properties.
作用机制
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine involves its interaction with molecular targets through its electronic properties. The compound can act as a hole-transport material in electronic devices, facilitating the movement of positive charges. In biological systems, its fluorescent properties allow it to bind to specific biomolecules, enabling visualization and tracking.
相似化合物的比较
Similar Compounds
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine: Similar structure but with biphenyl groups attached at different positions.
N,N-Di([1-naphthyl]-4-yl)perylen-3-amine: Contains naphthyl groups instead of biphenyl groups.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine is unique due to its specific electronic properties and stability, which make it particularly suitable for use in OLEDs and other electronic applications. Its structure allows for efficient charge transport and high thermal stability, distinguishing it from other similar compounds.
属性
CAS 编号 |
536761-34-9 |
|---|---|
分子式 |
C44H29N |
分子量 |
571.7 g/mol |
IUPAC 名称 |
N,N-bis(4-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C44H29N/c1-3-10-30(11-4-1)32-20-24-35(25-21-32)45(36-26-22-33(23-27-36)31-12-5-2-6-13-31)42-29-28-40-38-17-8-15-34-14-7-16-37(43(34)38)39-18-9-19-41(42)44(39)40/h1-29H |
InChI 键 |
SAPMPDBWOYQYTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


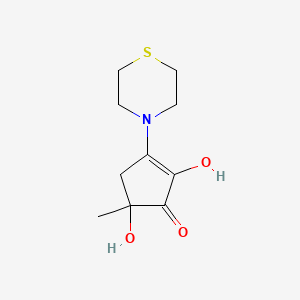

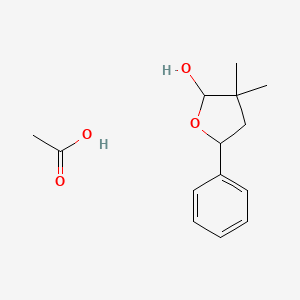
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
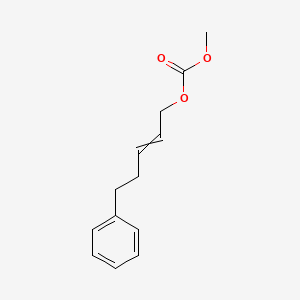
![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
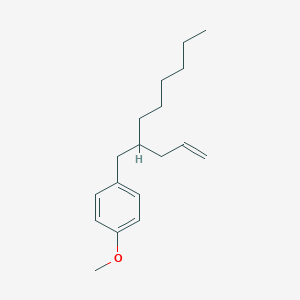
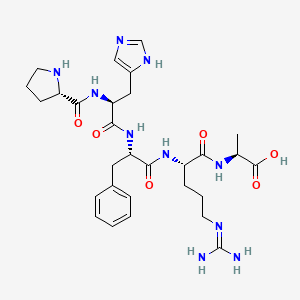
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
